1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one
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Overview
Description
1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one is a complex organic compound featuring a cyclohexane ring with a hydroxyl group and a nonanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions starting from benzene derivatives
Attachment of the Nonanone Chain: The nonanone chain is attached to the cyclohexane ring through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the nonanone chain can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the carbonyl group play crucial roles in its reactivity and binding to biological targets. The compound may act as an enzyme inhibitor or modulator of signaling pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one can be compared with similar compounds such as:
Cyclohexanone: A simpler ketone with a cyclohexane ring.
Cyclohexanol: A cyclohexane ring with a hydroxyl group.
Nonanone derivatives: Compounds with varying chain lengths and functional groups attached to the nonanone chain.
The uniqueness of this compound lies in its combination of a hydroxylated cyclohexane ring and a nonanone chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-11-14(16)13-10-8-9-12-15(13)17/h8-10,12,17H,2-7,11H2,1H3/i8+1,9+1,10+1,12+1,13+1,15+1 |
InChI Key |
RNAGYCQGSMZTOH-WOZGUONDSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1O |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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